molecular formula C14H13N3O5S B3862114 N'-(benzylsulfonyl)-4-nitrobenzohydrazide CAS No. 5535-83-1

N'-(benzylsulfonyl)-4-nitrobenzohydrazide

Cat. No. B3862114
CAS RN: 5535-83-1
M. Wt: 335.34 g/mol
InChI Key: KKDFQFPUXUGOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzylsulfonyl)-4-nitrobenzohydrazide (BSNBH) is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 317.35 g/mol. BSNBH is a hydrazide derivative that contains a nitro group and a benzylsulfonyl group, which makes it a versatile compound for various chemical reactions.

Mechanism of Action

The mechanism of action of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to inhibit the activity of various kinases and transcription factors that are involved in cancer cell signaling pathways.
Biochemical and Physiological Effects:
N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to have various biochemical and physiological effects on cells and tissues. In vitro studies have shown that N'-(benzylsulfonyl)-4-nitrobenzohydrazide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the programmed cell death pathway. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of various matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cell migration.

Advantages and Limitations for Lab Experiments

N'-(benzylsulfonyl)-4-nitrobenzohydrazide has several advantages and limitations for lab experiments. One of the main advantages of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is its high potency and selectivity for cancer cells, which makes it a promising candidate for the development of new anticancer drugs. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the study of N'-(benzylsulfonyl)-4-nitrobenzohydrazide. One possible direction is the development of new analogs of N'-(benzylsulfonyl)-4-nitrobenzohydrazide that have improved solubility and potency against cancer cells. Additionally, further studies are needed to elucidate the precise mechanisms of action of N'-(benzylsulfonyl)-4-nitrobenzohydrazide and its potential applications in the treatment of various diseases. Finally, the use of N'-(benzylsulfonyl)-4-nitrobenzohydrazide in combination with other drugs and therapeutic agents should be explored to determine its potential synergistic effects.

Scientific Research Applications

N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is in the development of new drugs and therapeutic agents. N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

N'-benzylsulfonyl-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c18-14(12-6-8-13(9-7-12)17(19)20)15-16-23(21,22)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDFQFPUXUGOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389394
Record name N'-benzylsulfonyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-benzylsulfonyl-4-nitrobenzohydrazide

CAS RN

5535-83-1
Record name N'-benzylsulfonyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(benzylsulfonyl)-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(benzylsulfonyl)-4-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(benzylsulfonyl)-4-nitrobenzohydrazide
Reactant of Route 4
N'-(benzylsulfonyl)-4-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(benzylsulfonyl)-4-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(benzylsulfonyl)-4-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.